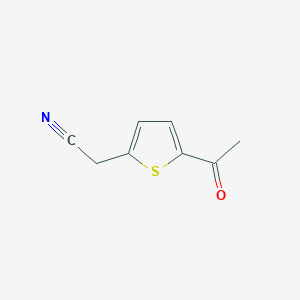

2-(5-acetylthiophen-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-acetylthiophen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOCAXVCVPSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377264 | |

| Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107701-61-1 | |

| Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 2 5 Acetylthiophen 2 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. The following subsections detail the predicted proton and carbon-13 NMR spectral data for 2-(5-acetylthiophen-2-yl)acetonitrile, along with the expected correlations from two-dimensional NMR experiments that would be used to confirm the structural assignments.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring, the acetyl group's methyl protons, and the methylene (B1212753) protons of the acetonitrile (B52724) moiety. The thiophene ring displays a characteristic coupling pattern for 2,5-disubstituted systems.

The anticipated chemical shifts are as follows:

The two protons on the thiophene ring are expected to appear as doublets. The proton at position 3 (H-3), adjacent to the cyanomethyl group, would likely resonate at a slightly different field than the proton at position 4 (H-4), which is adjacent to the acetyl group. Based on data for similar thiophene derivatives, these peaks are predicted to be in the aromatic region, approximately between 7.0 and 7.8 ppm.

The methylene protons (-CH₂CN) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The electron-withdrawing nature of both the thiophene ring and the nitrile group would shift this signal downfield, likely in the range of 3.8 to 4.2 ppm.

The methyl protons of the acetyl group (-COCH₃) are also expected to be a sharp singlet. This signal typically appears in the range of 2.4 to 2.6 ppm chemicalbook.com.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-3 | ~7.2 | Doublet | ~3.5 - 4.0 |

| Thiophene H-4 | ~7.7 | Doublet | ~3.5 - 4.0 |

| -CH₂CN | ~4.0 | Singlet | N/A |

Note: The exact chemical shifts can be influenced by the solvent used for analysis.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected.

The predicted chemical shifts are:

The carbonyl carbon (-C =O) of the acetyl group is the most deshielded, appearing significantly downfield, typically around 190 ppm chemicalbook.com.

The carbons of the thiophene ring are expected in the aromatic region (120-150 ppm). The carbon attached to the acetyl group (C-5) and the carbon attached to the cyanomethyl group (C-2) would be quaternary and appear at the lower field end of this range. The protonated carbons (C-3 and C-4) will appear at a higher field within this region.

The nitrile carbon (-C≡N) has a characteristic chemical shift in the range of 115-120 ppm.

The methylene carbon (-C H₂CN) is expected to appear around 20-25 ppm.

The methyl carbon (-COC H₃) of the acetyl group is the most shielded, resonating at approximately 25-30 ppm chemicalbook.com.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~190.5 |

| Thiophene C-5 | ~145.0 |

| Thiophene C-2 | ~140.0 |

| Thiophene C-4 | ~133.0 |

| Thiophene C-3 | ~128.5 |

| -C ≡N | ~117.0 |

| -COC H₃ | ~26.8 |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two thiophene ring protons (H-3 and H-4), confirming their adjacent positions. No other correlations are expected, as the methylene and methyl protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations would be observed between:

Thiophene H-3 and Thiophene C-3.

Thiophene H-4 and Thiophene C-4.

Methylene protons (-CH₂CN) and the methylene carbon (-C H₂CN).

Methyl protons (-COCH₃) and the methyl carbon (-COC H₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure. Key expected correlations include:

From the methyl protons (-COCH₃) to the carbonyl carbon (-C =O) and the adjacent thiophene carbon (C-5).

From the methylene protons (-CH₂CN) to the adjacent thiophene carbon (C-2), the nitrile carbon (-C ≡N), and potentially to C-3 of the thiophene ring.

From the thiophene proton H-4 to C-5 and C-3.

From the thiophene proton H-3 to C-2, C-4, and the methylene carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR spectrum of this compound would be dominated by the absorption bands of its key functional groups.

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2240-2260 cm⁻¹ nist.govresearchgate.net.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the acetyl group is predicted to appear around 1660-1680 cm⁻¹. This frequency is typical for aryl ketones and indicates conjugation with the thiophene ring chemicalbook.com.

C-H Stretches: Aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

CH₂ and CH₃ Bending: Bending vibrations for the methylene and methyl groups would be observed in the fingerprint region, typically around 1450 cm⁻¹ and 1360 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | ~2920 - 2980 | Medium |

| C≡N Stretch | ~2250 | Strong, Sharp |

| C=O Stretch | ~1670 | Strong, Sharp |

For 2-acetylthiophene (B1664040) and its derivatives, rotational isomerism exists around the single bond connecting the acetyl group to the thiophene ring. This gives rise to two primary planar conformers: the O,S-cis and O,S-trans forms. Studies on related 5-substituted 2-acetylthiophenes have shown that the conformational preference is influenced by both steric and electronic factors, with the O,S-cis conformer often being the more stable and predominant form in solution researchgate.netbiocrick.com.

This conformational equilibrium can be investigated using vibrational spectroscopy. The frequency of the C=O stretching vibration is sensitive to the local environment and conformation. It is possible that the two conformers would exhibit slightly different C=O stretching frequencies. In a high-resolution IR or Raman spectrum, this might manifest as a broadening of the carbonyl band or the appearance of a shoulder peak. Deconvolution of this band could potentially allow for the quantification of the relative populations of the cis and trans conformers. Theoretical calculations often complement these experimental studies to assign the observed bands to specific conformers researchgate.net.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₈H₇NOS. chemscene.com HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass can be calculated and would be confirmed experimentally by HRMS to verify the compound's identity with high confidence. While specific experimental HRMS data for this compound is not detailed in the available literature, related thiophene derivatives are routinely characterized using this method. rsc.org

Table 1: Theoretical High-Resolution Mass Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass |

|---|---|---|

| C₈H₇NOS | [M+H]⁺ | 166.0321 |

| C₈H₇NOS | [M+Na]⁺ | 188.0141 |

Note: Data is calculated based on the molecular formula and has been presented in an interactive format.

Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint. The fragmentation of this compound is dictated by its functional groups: the ketone, the thiophene ring, and the acetonitrile moiety.

The fragmentation process often begins with the ionization of the molecule to form a molecular ion (M⁺•). Key fragmentation pathways for ketones involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound (MW = 165.21), this would lead to two primary alpha-cleavage events:

Loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z 150.

Loss of the acetyl group (CH₃CO•, 43 Da) to form a thienylacetonitrile fragment ion at m/z 122.

This latter fragmentation is analogous to that observed for the related compound 2-(5-bromothiophen-2-yl)acetonitrile, which shows a base peak at m/z 122.01, corresponding to the loss of the bromine atom. nih.gov Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the acylium ion or cleavage of the cyanomethyl group.

Table 2: Proposed EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 165 | [C₈H₇NOS]⁺• | (Molecular Ion) |

| 150 | [M - CH₃]⁺ | •CH₃ |

| 122 | [M - CH₃CO]⁺ | •COCH₃ |

Note: This interactive table outlines the predicted fragmentation based on chemical principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. shu.ac.uk The chromophores within this compound—the acetyl group and the thiophene ring—are responsible for its UV-Vis absorption profile.

The electronic spectrum of this compound is expected to be characterized by two main types of electronic transitions: π → π* and n → π*. elte.hu

π → π Transitions:* These are high-energy transitions that occur in molecules with conjugated π-systems. In this compound, the thiophene ring is conjugated with the carbonyl group of the acetyl moiety. This extended conjugation typically results in strong absorption bands at shorter wavelengths (in the near-UV region). elte.hu

n → π Transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the lone pairs of the carbonyl oxygen) to an anti-bonding π* orbital. elte.hu These transitions are characteristically less intense than π → π* transitions and appear at longer wavelengths. shu.ac.uk

The specific absorption maxima (λmax) for this compound are influenced by the solvent polarity. Polar solvents can stabilize the ground state and excited states differently, leading to shifts in the absorption peaks. While a specific experimental spectrum for this molecule is not available in the cited literature, similar aromatic ketones exhibit characteristic absorptions for these transitions.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Conjugated Thiophene-Ketone System | 200-300 nm | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

Note: This interactive table summarizes the anticipated UV-Vis absorption properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, the crystal structure of the closely related analogue, 2-(5-bromothiophen-2-yl)acetonitrile, provides a valuable predictive model for its solid-state conformation and packing. nih.gov

The study of 2-(5-bromothiophen-2-yl)acetonitrile revealed that the molecule crystallizes in the monoclinic space group P2₁/n. nih.gov The non-hydrogen atoms of the molecule were found to be nearly planar, with the nitrile group oriented in an antiperiplanar conformation with respect to the thiophene sulfur atom. nih.gov The crystal packing was stabilized by intermolecular interactions, including C—H⋯N and C—H⋯S hydrogen bonds, as well as Type I centrosymmetric Br⋯Br halogen interactions. nih.gov

It is highly probable that this compound would adopt a similarly planar conformation to maximize conjugation. Its crystal packing would be governed by intermolecular forces such as C—H⋯O and C—H⋯N hydrogen bonds, as well as potential π-π stacking interactions between the thiophene rings.

Table 4: Crystallographic Data for the Analogue Compound 2-(5-bromothiophen-2-yl)acetonitrile

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₄BrNS |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 9.0746 (4) |

| b (Å) | 5.5688 (3) |

| c (Å) | 14.5447 (7) |

| β (°) | 104.938 (2) |

| Volume (ų) | 710.86 (6) |

Source: Data from the crystallographic study of 2-(5-bromothiophen-2-yl)acetonitrile. nih.gov This interactive table serves as a reference for the expected structural parameters of the title compound.

Conformational Analysis and Crystal Packing of this compound

A comprehensive understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for elucidating its physicochemical properties and potential applications. However, a detailed experimental investigation of its solid-state structure through single-crystal X-ray diffraction has not been reported in the publicly available scientific literature. Consequently, precise data on bond lengths, bond angles, torsion angles, and crystal packing parameters for this specific compound are not available.

Nevertheless, valuable insights into its likely conformational preferences and packing motifs can be drawn from computational studies and experimental data on closely related thiophene derivatives.

Conformational Insights from Related Structures

Furthermore, the orientation of the acetonitrile group relative to the thiophene ring is another important conformational feature. In the crystal structure of the related compound, 2-(5-bromothiophen-2-yl)acetonitrile, the non-hydrogen atoms of the molecule are nearly coplanar. nih.gov The nitrile group in this analogue adopts an antiperiplanar conformation with respect to the thiophene sulfur atom. nih.gov This arrangement suggests a tendency for the molecule to adopt a relatively flat conformation, which can have significant implications for its crystal packing.

Based on these observations, it is plausible to hypothesize that this compound also favors a planar conformation with an O,S-cis arrangement of the acetyl group and an antiperiplanar orientation of the acetonitrile moiety. However, definitive confirmation of these conformational details awaits experimental crystallographic studies.

Anticipated Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of a polar acetyl group and a nitrile group suggests the potential for significant dipole-dipole interactions and the formation of specific intermolecular contacts.

Drawing parallels from the crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile, one can anticipate the involvement of several types of weak interactions in the crystal lattice of this compound. nih.govresearchgate.net These may include:

C—H···N Interactions: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming interactions with hydrogen atoms from neighboring molecules.

C—H···O Interactions: The oxygen atom of the acetyl group is also a potential hydrogen bond acceptor.

C—H···S Interactions: The sulfur atom in the thiophene ring can participate in weak hydrogen bonding with nearby C-H groups.

Computational and Theoretical Studies of 2 5 Acetylthiophen 2 Yl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(5-acetylthiophen-2-yl)acetonitrile, DFT calculations have been instrumental in determining its optimized geometry, electronic characteristics, and spectroscopic parameters. nih.govrsc.org

Optimized Molecular Geometries

Table 1: Selected Optimized Geometrical Parameters for a Thiophene (B33073) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.721 | C-S-C | 92.3 |

| C=C | 1.378 | S-C=C | 111.5 |

| C-C (ring) | 1.445 | C-C-H | 125.8 |

| C-C (acetyl) | 1.512 | C-C-C (acetyl) | 120.5 |

| C=O | 1.233 | C-C=O | 121.3 |

| C-C (cyano) | 1.465 | C-C≡N | 178.9 |

| C≡N | 1.158 |

Note: This table presents representative data for a related thiophene derivative and illustrates the type of information obtained from DFT calculations. Actual values for this compound may vary.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netpku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.comnih.gov

DFT calculations reveal the spatial distribution of these orbitals. For thiophene derivatives, the HOMO is typically localized over the thiophene ring, indicating it as the primary site for electrophilic attack. The LUMO is often distributed across the acetyl and cyano groups, suggesting these are the regions susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties of a Thiophene Derivative

| Property | Energy (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -2.18 |

| HOMO-LUMO Gap | 4.36 |

Note: This table shows example values for a related thiophene derivative.

Vibrational Frequencies and Spectroscopic Parameter Prediction

DFT calculations are used to predict the vibrational frequencies of this compound, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. researchgate.netresearchgate.net By simulating the vibrational modes, researchers can assign specific molecular motions (stretching, bending, etc.) to the experimentally observed spectral bands. This aids in the structural confirmation and detailed analysis of the molecule's functional groups. Theoretical predictions of spectroscopic parameters like chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be performed.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atom of the acetyl group and the nitrogen atom of the cyano group, indicating these as sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, marking them as potential sites for nucleophilic interaction. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a dynamic perspective that complements the static picture from DFT calculations. nih.gov

Conformational Stability and Dynamics

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. nih.gov These simulations track the atomic movements over time, revealing the flexibility of the molecule and the rotational dynamics of its substituent groups, such as the acetyl and acetonitrile (B52724) moieties, relative to the thiophene ring. nih.gov This information is crucial for understanding how the molecule's shape can change in different environments and how these changes might influence its reactivity and interactions with other molecules.

Ligand-Target Interactions in Related Derivatives

While specific molecular docking studies on this compound are not extensively documented in the reviewed literature, the structural motifs present in this molecule are common in compounds designed for biological activity. The thiophene ring is a well-known pharmacophore present in numerous FDA-approved drugs. nih.gov Its derivatives are known to interact with a variety of biological targets. For instance, carboline derivatives, which can be structurally related to fused thiophene systems, have been investigated as inhibitors of α-topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.gov

Molecular docking simulations on derivatives of similar heterocyclic compounds, such as (E)-5-arylidene-2-thioxothiazolidin-4-ones, have been used to screen for inhibitory activity against bacterial adenylate kinases. nih.gov These studies reveal that hydrogen bond interactions with residues in the ATP binding site are crucial for inhibition. nih.gov Given the presence of a carbonyl group and a nitrile group, derivatives of this compound are hypothesized to interact with enzymatic targets, potentially through hydrogen bonding or other non-covalent interactions. The succinimide (B58015) moiety in some designed inhibitors, for example, is known to interact with the ATP binding pocket of enzymes via hydrogen bond networks. nih.gov

The general principle of designing molecules for specific biological targets often involves creating derivatives that can form stable complexes with the active site of a protein. For thiophene derivatives, the sulfur atom can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Computational docking analysis allows for the prediction of these binding modes and the estimation of binding affinities, guiding the synthesis of more potent and selective derivatives.

Quantum Chemical Analyses

Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of molecules. For this compound, these analyses can predict its stability, reactivity, and potential for applications in materials science.

The thermodynamic stability of a molecule is described by its enthalpy of formation (ΔH), entropy (ΔS), and Gibbs free energy of formation (ΔG). While specific experimental or computational thermochemical data for this compound were not found in the reviewed literature, studies on related thiophene derivatives provide a basis for understanding its likely properties.

For example, a computational and experimental study of 2- and 3-thiopheneacetic acids revealed that the 3-isomer is thermodynamically more stable than the 2-isomer. nih.gov This highlights the influence of substituent position on the stability of the thiophene ring. Another study on 2-acetylthiophene (B1664040) provided experimental data on its molar enthalpy of vaporization. unizar.es

The Gibbs free energy change (ΔG) determines the spontaneity of a reaction. unizin.org It is calculated using the equation ΔG = ΔH - TΔS, where T is the temperature. youtube.comyoutube.com For a reaction to be spontaneous, ΔG must be negative. unizin.org The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard free energies of formation of the products and reactants. unizin.org

The following table presents thermochemical data for related thiophene compounds, which can serve as a reference for estimating the properties of this compound.

| Compound | Property | Value | Method | Reference |

| 2-Thiopheneacetic Acid | ΔfHm°(g) | -435.5 ± 4.5 kJ/mol | Experimental | nih.gov |

| 3-Thiopheneacetic Acid | ΔfHm°(g) | -444.4 ± 4.4 kJ/mol | Experimental | nih.gov |

| 2-Acetylthiophene | ΔHvap | 58.8 kJ/mol | Experimental | unizar.es |

This table presents data for related compounds to provide context for the likely thermochemical properties of this compound.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between donor (filled) and acceptor (unfilled) orbitals. materialsciencejournal.org The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength. materialsciencejournal.org

In thiophene derivatives, significant intramolecular interactions are expected due to the presence of the sulfur heteroatom and the conjugated π-system. NBO analysis of 2-thiophene carboxylic acid has shown that the stability of the molecule is influenced by hyperconjugative interactions. iosrjournals.org The redistribution of electron density between bonding and antibonding orbitals, as calculated by NBO analysis, provides evidence for intramolecular charge transfer. iosrjournals.org

The following table illustrates typical stabilization energies from NBO analysis for interactions in related molecules, providing an indication of the types of interactions that would be important in this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Molecule Type | Reference |

| n(O) | σ(N-C) | 26.06 | Salicylanilide | materialsciencejournal.org |

| π(C-C) | π(C-C) | ~20-60 | Thiazole (B1198619) Azo Dyes | acs.org |

This table shows representative stabilization energies from NBO analysis in related molecular systems to illustrate the concept.

Molecules with large hyperpolarizability values are of interest for applications in non-linear optics (NLO), which have uses in telecommunications and optical data processing. The second-order molecular hyperpolarizability (β) is a key parameter for NLO materials. Thiophene-containing chromophores, particularly those with donor-acceptor substitution patterns, are known to exhibit significant NLO properties.

The presence of the electron-donating thiophene ring and the electron-withdrawing acetyl and nitrile groups in this compound suggests that it could possess NLO properties. The replacement of benzene (B151609) rings with thiophene rings in donor-acceptor stilbenes has been shown to significantly enhance the second-order NLO hyperpolarizability. psu.edu The efficiency of NLO materials can be related to a low excitation energy. acs.org

Computational studies on thiazole azo dyes have shown that the hyperpolarizability can be calculated using DFT methods. acs.org These studies also highlight the importance of the π-conjugated system that connects the donor and acceptor moieties. In this compound, the thiophene ring acts as the π-bridge. The hyperpolarizability is expected to be dependent on the degree of charge transfer from the thiophene ring to the acetyl and acetonitrile groups.

| Compound Type | Key Feature | Effect on Hyperpolarizability | Reference |

| Donor-Acceptor Stilbenes | Thiophene replacing Benzene | Significant enhancement | psu.edu |

| Thiazole Azo Dyes | Donor-π-Acceptor structure | High NLO response | acs.org |

| Functionalized Fused Thiophenes | Extended π-conjugation | Increased thermal stability and efficiency | acs.org |

This table summarizes findings on how molecular structure influences NLO properties in thiophene-related compounds.

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally.

While a specific computational study on the reaction mechanism for the synthesis of this compound was not found, the synthesis of related 2-acetylthiophenes has been described. One common route involves the Vilsmeier-Haack reaction to prepare a β-chloroacrolein intermediate, followed by cyclization with a sulfur source and subsequent reaction with chloroacetone. mdpi.com

Computational studies on the synthesis of related thiophene derivatives, such as 2-amino-4,5-dihydrothiophene-3-carbonitriles, have been performed. researchgate.net These studies indicate that the reaction can proceed through a Michael-type addition followed by an intramolecular SN2 substitution. researchgate.net The energy profile of such a reaction can be calculated to determine the activation energies of each step and to identify the rate-determining step.

For the synthesis of this compound, a plausible pathway would involve the introduction of the acetyl and acetonitrile functionalities onto a pre-formed thiophene ring or the construction of the thiophene ring from acyclic precursors already bearing these functional groups. Computational modeling could be used to compare the feasibility of different synthetic routes by calculating the Gibbs free energy change for each proposed pathway.

Transition State Characterization

Knoevenagel Condensation: The Initial Step

The synthesis of thiophene derivatives, such as those related to this compound, often commences with a Knoevenagel condensation. wikipedia.org This reaction involves the condensation of a carbonyl compound, in this case, a derivative of 2-acetylthiophene, with a molecule containing an active methylene (B1212753) group, such as malononitrile (B47326). researchgate.netmdpi.comnih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been employed to elucidate the mechanism of the Gewald reaction. researchgate.netchemrxiv.org These studies indicate that the reaction is initiated by a Knoevenagel-Cope condensation. The mechanism of the Knoevenagel condensation itself typically proceeds through the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone. nih.gov The resulting intermediate subsequently eliminates a molecule of water to form the condensed product. nih.gov

Transition States in the Gewald Reaction

Following the initial Knoevenagel condensation, the subsequent steps of the Gewald reaction involve the addition of elemental sulfur. The exact mechanism of sulfur addition is complex and less understood, but it is postulated to proceed through a series of polysulfide intermediates. researchgate.netchemrxiv.org

DFT calculations at the M06-2X (or ωB97X-D)/aug-cc-pV(T+d)Z/SMD(C2H5OH) level of theory have provided insights into the decomposition of these polysulfide intermediates. researchgate.netchemrxiv.org The study suggests that these intermediates can interconvert and decompose through several mechanisms, including unimolecular cyclization and nucleophilic degradation. researchgate.netchemrxiv.org

Protonation of the polysulfides has been shown to be a key factor, as it alters their electrophilic character and provides a kinetically favorable pathway for their decomposition. researchgate.netchemrxiv.org Ultimately, the cyclization of a monosulfide intermediate, followed by aromatization, is the thermodynamic driving force that funnels the various intermediates towards the final thiophene product. researchgate.netchemrxiv.org

Due to the lack of specific studies on this compound, a detailed data table of its transition state energies cannot be provided. However, the principles derived from computational studies of the Gewald reaction provide a solid theoretical framework for understanding the transition states involved in the synthesis of this and related thiophene derivatives. The table below outlines the key reaction steps and the nature of the transition states as understood from these analogous systems.

| Reaction Step | Reactants | Intermediate/Product | Nature of Transition State | Computational Method Employed |

| Knoevenagel Condensation | 2-Acetylthiophene derivative, Malononitrile, Base | α,β-unsaturated nitrile | Formation of a C-C bond between the carbanion of malononitrile and the carbonyl carbon. | DFT |

| Sulfur Addition | α,β-unsaturated nitrile, Elemental Sulfur | Polysulfide intermediates | Postulated to involve the opening of the elemental sulfur ring. | DFT (M06-2X, ωB97X-D) |

| Cyclization & Aromatization | Polysulfide intermediates | 2-Aminothiophene derivative | Intramolecular nucleophilic attack followed by elimination to form the aromatic thiophene ring. | DFT (M06-2X, ωB97X-D) |

Biological Activities and Medicinal Chemistry Applications of 2 5 Acetylthiophen 2 Yl Acetonitrile and Its Derivatives

Antimicrobial Efficacy

Derivatives of 2-(5-acetylthiophen-2-yl)acetonitrile have demonstrated notable antibacterial activity against a range of pathogenic bacteria. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were synthesized and evaluated for their efficacy against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of Escherichia coli ST131. mdpi.comresearchgate.net The antibacterial activity was assessed using the agar (B569324) well diffusion method, and the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined by the broth dilution method. mdpi.com The results indicated that these compounds exhibited good antibacterial effects, with some showing higher activity than others. mdpi.comresearchgate.net

Specifically, the MIC values for these derivatives against the ESBL-producing E. coli strain were determined at various concentrations. mdpi.com The lower the MIC value, the greater the antibacterial efficacy of the compound. mdpi.com For comparison, standard antibiotics show varying MIC values against such resistant strains. For example, the ESBL-producing E. coli ST131 strain displayed high resistance to ampicillin (B1664943) (MIC ≥512 µg/mL) and ceftazidime (B193861) (MIC ≥256 µg/mL), but was more susceptible to imipenem (B608078) (MIC 2 µg/mL) and nitrofurantoin (B1679001) (MIC 16 µg/mL). mdpi.com

| Compound/Antibiotic | Organism | MIC (µg/mL) |

| Ampicillin | E. coli ST131 (ESBL) | ≥512 |

| Ceftazidime | E. coli ST131 (ESBL) | ≥256 |

| Imipenem | E. coli ST131 (ESBL) | 2 |

| Nitrofurantoin | E. coli ST131 (ESBL) | 16 |

| Ethanolic extract of P. oceanica | S. aureus ATCC 25923 | 500 |

| Ethanolic extract of P. oceanica | E. faecalis ATCC 29212 | 500 |

| Methanolic extracts of P. oceanica | S. aureus ATCC 25923 | 1000 |

| Methanolic extracts of P. oceanica | E. faecalis ATCC 29212 | 1000 |

This table presents a selection of MIC values for comparative purposes and is not an exhaustive list of all tested derivatives.

Studies on other thiophene (B33073) derivatives have also shown their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, extracts from the seagrass Posidonia oceanica, which contain various chemical compounds, have shown significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov The MIC of the ethanolic extract was found to be 0.5 mg/mL against these bacteria, while methanolic extracts had an MIC of 1 mg/mL. nih.gov The determination of MIC is crucial as it helps in understanding the concentration of a drug required to inhibit bacterial growth. mdpi.comnih.gov

Thiophene derivatives have also been investigated for their antifungal properties. A study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives revealed their fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). nih.gov Several of these compounds demonstrated moderate to significant antifungal effects, with some exhibiting higher activity than the commercial fungicide diflumetorim. nih.gov

Another study focused on 2-[(substituted-benzylidene)-amino]-4,5-dialkyl-thiophene-3-carbonitrile derivatives and their in vitro activity against various clinical isolates of Candida species and Cryptococcus neoformans. researchgate.net While many of the synthesized compounds showed fungicidal activity, their potency varied. researchgate.net A preliminary structure-activity relationship (SAR) analysis suggested that the presence of a cycloalkyl ring attached to the thiophene moiety was important for antifungal activity. researchgate.net

Bacterial biofilms are a significant concern in clinical settings due to their increased resistance to antimicrobial agents. Thiophen-2(5H)-ones, which are structurally related to the core scaffold of this compound, have been identified as inhibitors of biofilm formation by the marine bacterium Vibrio harveyi. researchgate.net These compounds were tested to determine their concentrations that inhibited 50% (BIC50) and 90% (BIC90) of biofilm formation. researchgate.net

The mechanism of biofilm inhibition often involves the disruption of quorum sensing (QS), a bacterial communication system that regulates biofilm formation and virulence. nih.gov Some thiophenone derivatives have been shown to act as quorum sensing inhibitors, thereby preventing the formation of biofilms and reducing the pathogenicity of bacteria. researchgate.net The extracellular polymeric substance (EPS) is a key component of the biofilm matrix, providing structural integrity and protection to the embedded bacteria. nih.gov By interfering with QS, these compounds can down-regulate the production of EPS and other virulence factors. nih.gov

Antitumor and Anticancer Potential

Derivatives of this compound have shown promising cytotoxic activity against a variety of human cancer cell lines. Chalcones derived from 2-acetylthiophene (B1664040), for example, have been synthesized and evaluated for their anticancer effects. nih.gov

In one study, novel thiophene derivatives were synthesized from 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile and tested against MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous system) cancer cell lines. researchgate.net Several of these compounds were found to be highly active against all three cell lines. researchgate.net Another study on chalcone (B49325) derivatives of 2-acetyl thiophene investigated their cytotoxicity on human colon adenocarcinoma cells (HT-29). nih.gov Two specific chalcones, 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (B6355378) and 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, demonstrated significant cytotoxicity. nih.gov

A series of novel fused thiophene derivatives were evaluated for their antiproliferative activity against liver (HepG2) and prostate (PC-3) cancer cell lines. mdpi.com The majority of these compounds exhibited moderate to high cytotoxic activity against one or both cell lines. mdpi.com For instance, the chloro derivative 3b showed potent inhibition with IC50 values of 3.105 µM and 2.15 µM on HepG2 and PC-3 cells, respectively. mdpi.com

| Compound | Cell Line | IC50 (µM) |

| Chloro derivative 3b | HepG2 (Liver) | 3.105 ± 0.14 |

| Chloro derivative 3b | PC-3 (Prostate) | 2.15 ± 0.12 |

| Trimethoxy analog 3g | HepG2 (Liver) | 3.77 ± 0.17 |

| Methoxy (B1213986) derivative 3f | HepG2 (Liver) | 4.296 ± 0.2 |

| Methoxy derivative 3f | PC-3 (Prostate) | 7.472 ± 0.42 |

| Chalcone-1,4-naphthoquinone hybrids | MCF-7 (Breast) | 6.0 - 110.5 |

| Chalcone-1,4-naphthoquinone hybrids | HT-29 (Colorectal) | 6.0 - 110.5 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The antitumor activity of thiophene derivatives is believed to occur through various mechanisms. One proposed mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some thiophene derivatives have been investigated as potential inhibitors of topoisomerase II, an enzyme crucial for DNA replication. smolecule.com

Another significant target is the epidermal growth factor receptor (EGFR), which plays a vital role in cell growth and is often overexpressed in tumors. nih.gov A series of 5-trifluoromethylpyrimidine derivatives containing a thiophene moiety were designed as EGFR inhibitors and showed excellent antitumor activities. nih.gov

Furthermore, some chalcone derivatives of 2-acetyl thiophene have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The chalcone 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, for instance, was found to induce apoptosis in HT-29 colon cancer cells, which was confirmed by a decrease in the expression of anti-apoptotic genes and an increase in pro-apoptotic genes. nih.gov Docking studies with other thiophene derivatives have suggested that they can bind to the active sites of proteins like VEGFR-2 and AKT, which are involved in carcinogenic pathways, further supporting their potential as anticancer agents. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies and Drug Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound like this compound, researchers can identify key molecular features, or pharmacophores, that are essential for its therapeutic effects. researchgate.netnih.gov

The rational design process involves making targeted chemical modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net This often begins with the identification of a "hit" compound from a high-throughput screening campaign. researchgate.net Subsequently, medicinal chemists synthesize a series of analogues by altering specific regions of the molecule.

For instance, an SAR study might focus on three main parts of a molecule: a central core, a southern aromatic ring, and a northern substituent group. researchgate.net By synthesizing new compounds with variations in each of these areas—such as substituting the central ring with other heterocycles or changing the groups on the aromatic ring—researchers can systematically probe the chemical space to find analogues with enhanced bioactivity. researchgate.net This methodical approach allows for the development of compounds with significantly improved potency compared to the initial hit. nih.govresearchgate.net

The core of SAR lies in correlating specific structural changes with the resulting biological data. researchgate.net For thiophene derivatives, studies have shown that the presence and position of certain functional groups are crucial for their anti-inflammatory activity. nih.gov

Key findings from SAR studies on related heterocyclic compounds include:

Importance of Substituent Groups: The presence of carboxylic acids, esters, amines, amides, and methoxy groups has been frequently linked to anti-inflammatory activity, as these groups can participate in crucial interactions with biological targets. nih.gov

Ring Modifications: Replacing a specific heterocyclic ring system with another can lead to a significant loss of activity, indicating the importance of the core scaffold for binding to the target protein. researchgate.net

Side Chain Effects: In some series, the addition of side chains, such as 2-ethoxy-2-oxoethyl, can lead to excellent inhibitory activity. nih.gov

Positional Isomerism: The arrangement of substituents on an aromatic ring can dramatically affect potency. For example, moving a substituent from one position to another might enhance or diminish the compound's effect.

Table 2: Example of Structure-Activity Relationship (SAR) Data

| Compound Modification | Structural Change | Biological Response (e.g., pIC50) | Inference | Reference |

|---|---|---|---|---|

| Central Core Change | Replacing an imidazo[1,2-b]pyridazine (B131497) ring with a triazolo pyrimidine. | Significant drop in inhibitory activity (pIC50 < 4). | The original core is critical for activity. | researchgate.net |

| Southern Section Change | Altering substituents on a phenyl ring. | Varying levels of inhibition, identifying optimal groups. | Electronic and steric properties of this ring are important. | researchgate.net |

| Northern Section Change | Removing an acetamide (B32628) substitution on a pyrrolidine (B122466) ring. | Decrease in potency. | The acetamide group likely forms key interactions. | researchgate.net |

| Indanone Derivatives | Addition of dimethoxy groups to the indanone moiety. | Significant increase in anti-AChE inhibitory potency (IC50 = 5.7 nM). | Methoxy groups contribute favorably to binding. | nih.gov |

Molecular Docking and Receptor Binding Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). japsonline.comresearchgate.net This method is invaluable in drug discovery for visualizing and analyzing interactions at the molecular level, helping to rationalize SAR data and guide the design of new, more potent inhibitors. nih.govjapsonline.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). researchgate.netnih.gov A lower (more negative) binding energy generally suggests a more stable protein-ligand complex and, consequently, higher potential biological activity. nih.gov Accurate prediction of binding affinity is crucial for virtual screening and lead optimization, as it can significantly reduce the time and cost of developing new drugs. nih.govnih.gov

Docking studies on thiophene-related and other heterocyclic derivatives have successfully predicted their binding modes within the active sites of various target enzymes, such as cyclooxygenase (COX), lipoxygenase (LOX), and thymidylate synthase. nih.govjapsonline.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. researchgate.netnih.gov For example, a docking study of thiopyrimidine derivatives into the thymidylate synthase enzyme revealed binding energies ranging from -75 to -88 kcal/mol, identifying the most promising compounds for further development. japsonline.com This detailed molecular insight allows for the rational design of next-generation compounds with improved affinity and selectivity for their target. nih.gov

Table 3: Predicted Binding Affinities of Heterocyclic Derivatives against Target Proteins

| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, PHE-15 | nih.gov |

| Thiopyrimidine-carbonitrile derivatives | Thymidylate Synthase | Up to -88.52 | Not specified | japsonline.com |

Identification of Key Pharmacophoric Features

The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups, collectively known as pharmacophoric features. For this compound, these features are primarily the thiophene ring, the acetyl group, and the acetonitrile (B52724) moiety. While direct biological data for this specific compound is not extensively detailed in the reviewed literature, the analysis of structurally related thiophene derivatives allows for the extrapolation of its key pharmacophoric contributions.

The thiophene ring itself is a critical scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrophobic and aromatic interactions within biological targets. mdpi.com It serves as a bioisostere for the benzene (B151609) ring but possesses distinct electronic properties and the potential for hydrogen bonding through its sulfur atom. In the context of derivatives like 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, which features two thiophene rings, these structures are noted for their potential as lead compounds in drug development. smolecule.com

The functional groups attached to the thiophene core are crucial determinants of biological activity. The acetyl group, with its carbonyl function, can act as a hydrogen bond acceptor, a key interaction in enzyme and receptor binding. smolecule.com Similarly, the acetonitrile group presents a nitrile function that can also participate in molecular interactions, potentially acting as a nucleophile or engaging in dipole-dipole interactions. smolecule.com Research on analogous structures suggests that the carbonyl and nitrile groups could enable interactions with enzymatic targets, such as cysteine proteases or topoisomerase II, an enzyme vital for DNA replication. smolecule.com The strategic placement of these functional groups on the thiophene scaffold creates a molecule with a specific electronic and steric profile, poised for interaction with biological macromolecules.

Broader Therapeutic Potential for Thiophene Derivatives

The thiophene nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. researchgate.netencyclopedia.pub These heterocyclic compounds are integral to numerous approved drugs, including anti-inflammatory agents, diuretics, and antihistamines. encyclopedia.pub The versatility of the thiophene ring allows for the synthesis of a wide array of analogues with diverse therapeutic applications, such as antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. smolecule.comresearchgate.netencyclopedia.pubresearchgate.net The ability to functionalize the thiophene ring at various positions enables chemists to fine-tune the pharmacological profile of the resulting compounds, leading to the development of potent and selective therapeutic agents. mdpi.com

Anti-HIV and Other Related Biological Activities

Among the most significant applications of thiophene derivatives is their use as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). researchgate.netencyclopedia.pub

Anti-HIV Activity

Extensive research has identified thiophene-based structures as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.orgnih.gov The thiophene[3,2-d]pyrimidine scaffold, in particular, has proven to be highly effective. acs.orgnih.gov These compounds function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, known as the non-nucleoside inhibitor binding pocket (NNIBP), thereby inducing a conformational change that inhibits the enzyme's function. acs.org

Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the thiophene scaffold are critical for antiviral potency and for overcoming drug resistance. nih.gov For instance, the introduction of a dimethylphosphine (B1204785) oxide group was found to enhance activity significantly compared to other substituents. nih.gov Certain derivatives have demonstrated remarkable potency not only against wild-type HIV-1 but also against a panel of mutant strains that are resistant to existing NNRTI drugs. acs.orgnih.govnih.gov Compound 15a , a piperidine-substituted thiophene[3,2-d]pyrimidine, showed greater effectiveness than the marketed drug Etravirine against several resistant strains. nih.gov

| Compound | Target | EC50 (nM) | IC50 (µM) | Reference |

|---|---|---|---|---|

| 9b | HIV-1 (WT) | 9.2 | - | acs.org |

| 9d | HIV-1 (WT) | 7.1 | 1.138 | acs.org |

| 15a | HIV-1 (WT) | 1.75 | - | nih.gov |

| 15a | HIV-1 (K103N) | 1.27 | - | nih.gov |

| 5k | HIV-1 (WT) | 42 | - | nih.gov |

| 5l | HIV-1 (WT) | 44 | 0.972 | nih.gov |

Other Related Biological Activities

The antiviral activity of thiophene derivatives extends beyond HIV. Research has identified compounds with efficacy against a range of other viruses.

Ebola Virus (EBOV): A series of thiophene derivatives were identified as potent Ebola virus entry inhibitors. acs.orgnih.gov These compounds act by disrupting the interaction between the Ebola glycoprotein (B1211001) (GP) and the host cell receptor Niemann-Pick C1 (NPC1), a critical step for viral entry. acs.orgnih.gov Site-directed mutagenesis studies suggested that these compounds target the fusion loop region of the viral glycoprotein. nih.gov

Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV-1), and Coxsackievirus B4 (CBV4): Novel thiophene thioglycosides substituted with a benzothiazole (B30560) moiety have demonstrated significant antiviral effects. nih.gov The attachment of sugar moieties to the substituted thiophene system was found to enhance antiviral activity. Compound 8c from this series was particularly potent, showing an 86.7% reduction against HSV-1 and a 66.7% reduction against both CBV4 and HCVcc. nih.gov

| Compound | Virus | Activity | EC50 (µM) | Reference |

|---|---|---|---|---|

| Thiophene derivative 53 | EBOV | Viral Entry Inhibitor | 0.08 | acs.org |

| Thiophene derivative 57 | EBOV | Viral Entry Inhibitor | 0.13 | acs.org |

| 6c | HSV-1 | 83.3% reduction | - | nih.gov |

| 6c | HCVcc | 63.3% reduction | - | nih.gov |

| 8c | HSV-1 | 86.7% reduction | - | nih.gov |

| 8c | CBV4 | 66.7% reduction | - | nih.gov |

These findings underscore the thiophene scaffold as a versatile platform for the development of novel antiviral agents with diverse mechanisms of action.

Role in Organic Synthesis and Materials Science

2-(5-acetylthiophen-2-yl)acetonitrile as a Synthetic Precursor

This compound is a key building block for the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings. Its reactive sites allow for a range of chemical transformations.

The compound this compound is an important intermediate for constructing intricate heterocyclic systems. Thiophene (B33073) derivatives are foundational in the synthesis of numerous biologically active compounds. mdpi.com The presence of both a ketone and an activated nitrile group in the molecule allows it to participate in cyclization reactions to form fused ring systems.

One notable application is in the synthesis of thieno[2,3-b]pyridines. researchgate.netmdpi.comsrce.hr These are bicyclic heterocyclic compounds where a thiophene ring is fused to a pyridine (B92270) ring. The synthesis can proceed through reactions that utilize the acetyl and acetonitrile (B52724) functionalities to build the pyridine portion of the scaffold. For instance, the acetyl group can undergo condensation reactions, while the nitrile group can participate in cyclization to form the new ring. researchgate.netresearchgate.net

The Gewald reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes, which are themselves versatile intermediates. umich.eduwikipedia.orgnih.gov While the title compound is already a thiophene, its functionalities can be used in similar condensation strategies to build additional rings onto the existing thiophene core. The reaction typically involves a ketone, a compound with an active methylene (B1212753) group (like a nitrile), and elemental sulfur. wikipedia.org

| Reaction Type | Reactants | Resulting Scaffold |

| Cyclocondensation | This compound, reagents for ring formation | Thieno[2,3-b]pyridines |

| Modified Gewald-type reactions | Derivatives of this compound | Poly-substituted fused thiophenes |

The structure of this compound is well-suited for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals. scispace.comresearchgate.netrsc.orgresearchgate.net

A primary route involves the reaction of the acetyl group with hydrazine (B178648) or its derivatives to form pyrazoles. nih.govbibliomed.orgresearchgate.netnih.govresearchgate.net Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms and are a common motif in medicinal chemistry. The condensation of the ketone with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole (B372694) ring attached to the thiophene. nih.gov

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up pathways to other nitrogen-containing heterocycles such as pyridines and pyrimidines through subsequent cyclization reactions. mdpi.comresearchgate.net The combination of the acetyl and nitrile groups allows for one-pot syntheses of complex nitrogen heterocycles. researchgate.net

| Starting Moiety | Reagent | Resulting Nitrogen-Containing Heterocycle |

| Acetyl group | Hydrazine hydrate | Pyrazole |

| Acetyl and Nitrile groups | Various cyclizing agents | Pyridines, Pyrimidines |

Development of Functional Materials

Beyond its role in synthesizing potential drug candidates, this compound is also a precursor for materials with interesting electronic properties.

Substituted thiophene derivatives are recognized for their utility in electronic and optoelectronic devices. umich.edu The extended π-conjugated systems that can be built from this compound are responsible for these properties.

Thieno[2,3-b]thiophene derivatives, which can be synthesized from precursors like the title compound, have shown promise as semiconductors. ekb.eg The ability to create larger, planar, and electron-rich molecules through further reactions makes these compounds suitable for applications in organic electronics. The specific compound 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, which shares a similar structural motif, highlights the interest in this class of molecules. smolecule.combldpharm.com The functional groups on the title compound allow for its incorporation into larger polymer chains or for the attachment of other functional groups to tune its electronic properties.

| Derivative Class | Potential Application | Relevant Property |

| Poly-substituted Thiophenes | Organic Electronics | π-conjugation |

| Thieno[2,3-b]thiophenes | Semiconductors | Charge transport |

Future Outlook and Emerging Research Directions

Advancements in Asymmetric Synthesis of Chiral Thiophene (B33073) Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. researchgate.net Asymmetric catalysis has emerged as a powerful tool for achieving this, and its application to thiophene derivatives is a burgeoning area of research. frontiersin.orgresearchgate.net

Recent breakthroughs have focused on the development of novel catalytic systems that can achieve high yields and excellent enantioselectivities in the functionalization of the thiophene ring. rsc.org These include transition metal catalysts with chiral ligands, organocatalysts, and biocatalysts. frontiersin.orgnih.gov For instance, researchers have successfully employed chiral phosphoric acids in asymmetric photocatalysis and developed bifunctional enamine catalysts for the enantioselective synthesis of complex thiophene-containing structures. frontiersin.orgresearchgate.net The exploration of metal-catalyzed methods, using metals like copper, indium, and rhodium, has also shown significant promise in producing intricate thiophene derivatives with high regioselectivity. nih.gov

A notable strategy involves the catalytic asymmetric dearomatization of thiophene, which allows for the creation of chiral spiranes in high yields and with excellent enantioselectivities. rsc.org Furthermore, the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, remains a viable approach. researchgate.net The development of racemization-free coupling reagents is another critical advancement, ensuring that the desired chirality is maintained throughout the synthetic sequence. rsc.org

Future research in this area will likely focus on expanding the scope of these asymmetric transformations to a wider range of thiophene substrates and developing even more efficient and selective catalytic systems. The integration of flow chemistry, which offers precise control over reaction parameters, is also expected to play a significant role in optimizing these processes. nih.gov

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) has revolutionized the process of drug discovery by enabling the rapid assessment of large chemical libraries for biological activity. nih.gov This technology is particularly valuable for identifying novel therapeutic applications for compounds like 2-(5-acetylthiophen-2-yl)acetonitrile and its derivatives. nih.gov

The core of HTS lies in the use of automation, miniaturized assays, and large-scale data analysis to screen thousands of compounds against a specific biological target. nih.gov This approach has evolved from a focus on increasing the quantity of screened compounds to enhancing the quality and physiological relevance of the assays. nih.gov For thiophene derivatives, HTS can be employed to explore a wide range of potential biological activities, including but not limited to anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comresearchgate.net

A key trend in HTS is the shift towards quantitative HTS (qHTS), which involves testing compounds at multiple concentrations to generate dose-response curves directly from the primary screen. nih.gov This provides a more detailed pharmacological profile of the active compounds and helps to minimize false positives and negatives that can occur with traditional single-concentration screening. nih.gov

The application of HTS is not limited to identifying inhibitors of specific enzymes or receptors. Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, is increasingly being used to discover compounds with novel mechanisms of action. nih.gov For thiophene-based compounds, this could lead to the identification of new therapeutic targets and pathways. mdpi.com

Future developments in HTS will likely involve even greater miniaturization, the use of more complex and physiologically relevant cell-based models, and the integration of advanced analytical techniques like mass spectrometry for hit characterization. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Molecular Design

For thiophene derivatives, AI and ML algorithms can be used in several key areas. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major computational approaches that benefit from these technologies. nih.gov ML models can be trained to predict the binding affinity of a molecule to a specific target, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and its potential toxicity. nih.govresearchgate.net This allows for the in silico screening of virtual libraries of thiophene compounds, prioritizing those with the most promising profiles for synthesis and experimental testing. youtube.com

Furthermore, AI and ML are being used to enhance the analysis of data from high-throughput screening campaigns and to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. youtube.comnih.gov For instance, deep learning models are being developed to predict the high-pressure density of thiophene derivatives, a critical thermophysical property for various applications. nih.gov

The continued development of more sophisticated algorithms, coupled with the increasing availability of high-quality biological data, will undoubtedly lead to even more powerful applications of AI and ML in the design and discovery of novel thiophene-based therapeutics.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov For the synthesis of thiophene derivatives, this translates to the development of more sustainable and environmentally benign routes.

A key aspect of green chemistry is the use of safer and more environmentally friendly solvents, or ideally, conducting reactions in the absence of a solvent. nih.gov Researchers have reported the synthesis of halogenated thiophenes using ethanol (B145695) as a solvent, which is a significant improvement over the toxic halogenated solvents traditionally used. nih.gov Similarly, methods for synthesizing thiophenes in aqueous solutions or under solvent-free conditions have been developed. nih.gov

The use of catalysts is another cornerstone of green chemistry, as they can enable reactions to proceed under milder conditions and with greater atom economy. nih.gov Metal-catalyzed reactions, while powerful, are being refined to use less toxic metals and lower catalyst loadings. organic-chemistry.org Moreover, there is a growing interest in metal-free synthetic methods. organic-chemistry.org

Other green chemistry approaches being applied to thiophene synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.inmdpi.com

Ultrasound-assisted synthesis: Sonication can also accelerate reactions and enhance efficiency. semanticscholar.orgresearchgate.net

Multicomponent reactions (MCRs): These reactions combine three or more starting materials in a single step, reducing the number of synthetic operations and the amount of waste generated. nih.gov

The development of synthetic routes that utilize renewable starting materials is another important goal. For example, researchers have demonstrated the conversion of a bio-based platform molecule into a variety of S-functionalized thiophenes. royalsocietypublishing.org

The future of thiophene synthesis will undoubtedly involve a greater emphasis on these green and sustainable approaches, leading to more efficient, cost-effective, and environmentally responsible methods for producing these valuable compounds.

Q & A

Q. What are the established synthetic routes for 2-(5-acetylthiophen-2-yl)acetonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving thiophene derivatives and nitrile-containing precursors. For example, analogous thiazolidinone derivatives are prepared through electrophilic attacks (e.g., using phenylisothiocyanate) followed by reactions with chloroacetyl chloride under basic conditions . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in nucleophilic substitutions .

- Catalysts : Bases like sodium carbonate optimize condensation efficiency .

- Temperature control : Elevated temperatures (e.g., 60–80°C) improve reaction rates but may require reflux setups to prevent decomposition.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies acetyl and nitrile functional groups, with thiophene protons typically appearing as doublets (δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bonds in thiophene rings average 1.70–1.75 Å) .

- GC/MS : Validates purity (>97% by GC) and molecular ion peaks (e.g., m/z corresponding to [M+H]⁺) .

Q. What safety protocols are essential when handling nitrile-containing intermediates like this compound?

- Ventilation : Use fume hoods to prevent inhalation of volatile nitriles .

- Personal protective equipment (PPE) : Tight-sealing goggles, nitrile gloves, and lab coats mitigate skin/eye exposure .

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize hazardous byproducts during synthesis?

Q. How should researchers resolve contradictions between computational models and experimental spectral data?

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental values to validate structural assignments .

- Crystallographic refinement : Re-analyze X-ray data (e.g., using SHELXL) to correct for thermal motion artifacts that distort bond lengths .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH-dependent kinetics : Measure hydrolysis rates in buffered solutions (pH 3–9) to identify degradation pathways (e.g., nitrile → amide conversion) .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

- Forced degradation : Expose the compound to UV light, heat, or oxidizers (e.g., H₂O₂) to generate impurities for method calibration .

- Linearity and recovery tests : Spike samples with known impurities (e.g., acetylthiophene isomers) and assess HPLC recovery rates (target: 95–105%) .

Q. What mechanistic insights can isotopic labeling provide for studying its reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.